![molecular formula C18H19N3O2 B5833096 N-[4-(N-acetylethanehydrazonoyl)phenyl]-4-methylbenzamide](/img/structure/B5833096.png)
N-[4-(N-acetylethanehydrazonoyl)phenyl]-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(N-acetylethanehydrazonoyl)phenyl]-4-methylbenzamide, also known as AEE788, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. AEE788 is a dual inhibitor of both epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), two important signaling pathways involved in tumor growth and angiogenesis.
Scientific Research Applications
N-[4-(N-acetylethanehydrazonoyl)phenyl]-4-methylbenzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer cells. N-[4-(N-acetylethanehydrazonoyl)phenyl]-4-methylbenzamide has also been shown to inhibit tumor angiogenesis, which is the process by which tumors develop their own blood supply. This makes N-[4-(N-acetylethanehydrazonoyl)phenyl]-4-methylbenzamide a promising candidate for cancer therapy.
Mechanism of Action
N-[4-(N-acetylethanehydrazonoyl)phenyl]-4-methylbenzamide is a dual inhibitor of both EGFR and VEGFR. EGFR is a receptor tyrosine kinase that plays a key role in regulating cell growth and survival. VEGFR is also a receptor tyrosine kinase that is involved in angiogenesis. By inhibiting both EGFR and VEGFR, N-[4-(N-acetylethanehydrazonoyl)phenyl]-4-methylbenzamide can block the growth and survival of cancer cells and inhibit tumor angiogenesis.
Biochemical and Physiological Effects
N-[4-(N-acetylethanehydrazonoyl)phenyl]-4-methylbenzamide has been shown to have a number of biochemical and physiological effects. It can inhibit the activation of EGFR and VEGFR, which leads to a decrease in downstream signaling pathways that promote cell growth and survival. N-[4-(N-acetylethanehydrazonoyl)phenyl]-4-methylbenzamide can also inhibit the formation of new blood vessels, which is critical for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One advantage of N-[4-(N-acetylethanehydrazonoyl)phenyl]-4-methylbenzamide is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and study in the lab. However, one limitation of N-[4-(N-acetylethanehydrazonoyl)phenyl]-4-methylbenzamide is that it is not very selective, meaning that it can also inhibit other receptor tyrosine kinases besides EGFR and VEGFR. This can lead to off-target effects and limit its usefulness as a therapeutic agent.
Future Directions
There are a number of future directions for the study of N-[4-(N-acetylethanehydrazonoyl)phenyl]-4-methylbenzamide. One area of research is to develop more selective inhibitors of EGFR and VEGFR that have fewer off-target effects. Another area of research is to investigate the use of N-[4-(N-acetylethanehydrazonoyl)phenyl]-4-methylbenzamide in combination with other cancer therapies, such as chemotherapy or radiation therapy. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of N-[4-(N-acetylethanehydrazonoyl)phenyl]-4-methylbenzamide in cancer patients.
Synthesis Methods
N-[4-(N-acetylethanehydrazonoyl)phenyl]-4-methylbenzamide can be synthesized through a multi-step process that involves the reaction of 4-methylbenzoyl chloride with 4-aminophenylhydrazine to form 4-methyl-N-phenylbenzohydrazide. This intermediate is then reacted with acetic anhydride to form N-[4-(N-acetylethanehydrazonoyl)phenyl]-4-methylbenzamide.
properties
IUPAC Name |
N-[4-[(E)-N-acetamido-C-methylcarbonimidoyl]phenyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-12-4-6-16(7-5-12)18(23)19-17-10-8-15(9-11-17)13(2)20-21-14(3)22/h4-11H,1-3H3,(H,19,23)(H,21,22)/b20-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJQZXPXIHJYJT-DEDYPNTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=NNC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)/C(=N/NC(=O)C)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

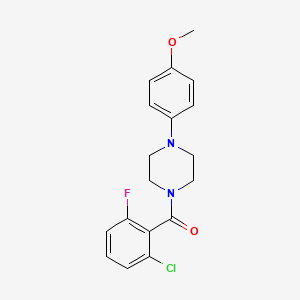
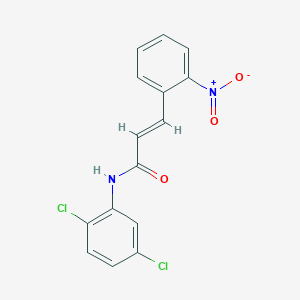

![N-(4,6-dimethyl-2-pyrimidinyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5833035.png)
![5,5-dimethyl-2-[({[3-(4-morpholinyl)propyl]amino}carbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B5833038.png)

![2,3-dibromo-4-{[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]hydrazono}-2-butenoic acid](/img/structure/B5833048.png)
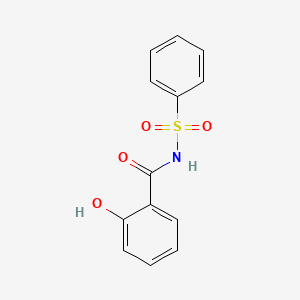

![4-methyl-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5833070.png)
![4-(4-methyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B5833071.png)
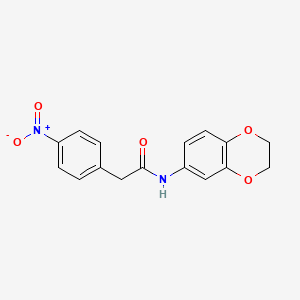
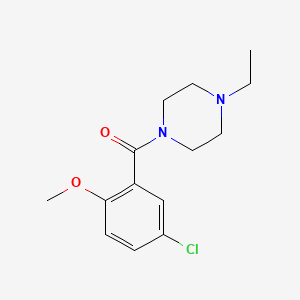
![1-[(4-fluorophenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine](/img/structure/B5833104.png)